Valeranone: A Technical Guide to its Structure, Properties, and Biological Activity
Valeranone: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeranone is a bicyclic sesquiterpenoid ketone that has garnered significant interest within the scientific community.[1][2] Primarily found in the essential oils of plants from the Valeriana genus, particularly Valeriana officinalis, this natural compound is a key contributor to the plant's characteristic aroma and has been investigated for a range of biological activities.[1][3] This technical guide provides a comprehensive overview of valeranone's chemical structure, physicochemical properties, and known biological effects, with a focus on its mechanism of action. Detailed experimental protocols for its analysis and a summary of its quantitative data are also presented to support further research and development.
Chemical Structure and Identity
Valeranone possesses a complex decalin backbone, which consists of two fused cyclohexane (B81311) rings.[1] Its systematic IUPAC name is (4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one. The molecule is characterized by a ketone functional group and specific stereochemistry that is crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | (4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| CAS Number | 55528-90-0 |
| SMILES | CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C |
| InChI | InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1 |
Physicochemical Properties
A summary of the key physicochemical properties of valeranone is provided in the table below.
| Property | Value | Reference |
| Boiling Point | 287.00 to 288.00 °C @ 760.00 mm Hg | [4] |
| Solubility | Soluble in DMSO and alcohol. Insoluble in water. | [1] |
| logP (o/w) | 4.40 (estimated) | [4] |
| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [4] |
| Flash Point | 249.00 °F (120.40 °C) (estimated) | [4] |
Spectroscopic Data
The structural elucidation of valeranone has been confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Observations |
| ¹H NMR | Protons adjacent to the carbonyl group typically appear in the δ 2.0-3.0 ppm region. The isopropyl group shows characteristic coupling patterns. |
| ¹³C NMR | The carbonyl carbon exhibits a characteristic signal in the δ 210-220 ppm region. |
| Mass Spectrometry | The molecular ion peak is observed at m/z 222. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the ketone (C=O) stretching vibration is present. |
Biological Activity and Mechanism of Action
Valeranone has been shown to exhibit several biological activities, with its effects on the central nervous system being the most studied.
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Sedative and Anxiolytic Effects: Valeranone is believed to contribute to the sedative and anxiety-reducing properties of valerian extracts.[1]
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Antispasmodic Activity: The compound has demonstrated the ability to relax smooth muscle preparations.
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Antimicrobial and Antioxidant Properties: Some studies have suggested that valeranone possesses antimicrobial and antioxidant capabilities.
The primary mechanism of action for valeranone's sedative and anxiolytic effects is thought to be its modulation of the gamma-aminobutyric acid (GABA) system .[1] GABA is the primary inhibitory neurotransmitter in the central nervous system. Valeranone is believed to enhance the inhibitory effects of GABA by interacting with GABA-A receptors, leading to a state of relaxation and sedation.[1] While the precise binding site and subunit specificity are still under investigation, this interaction is considered central to its pharmacological profile.
Experimental Protocols
Isolation and Purification of Valeranone
A general protocol for the isolation of valeranone from Valeriana officinalis roots is outlined below. This protocol may require optimization based on the specific plant material and available equipment.
1. Extraction:
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The primary method for extracting the essential oil containing valeranone from Valeriana officinalis roots is steam distillation .[1]
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Finely ground, dried root material is subjected to steam, which volatilizes the essential oils. The steam and oil vapor are then condensed and collected.
2. Fractionation:
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The collected essential oil is then subjected to solvent extraction to separate compounds based on polarity. A nonpolar solvent like hexane (B92381) can be used to selectively extract less polar compounds, including valeranone.[5]
3. Chromatographic Purification:
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Column Chromatography: The hexane extract is concentrated and loaded onto a silica (B1680970) gel column. Elution with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) allows for the separation of different components. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing valeranone are further purified using preparative TLC or HPLC to obtain the pure compound.[5] A reversed-phase C18 column is often suitable for HPLC separation.[1]
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
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The purified valeranone sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
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Tetramethylsilane (TMS) is used as an internal standard.
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2D NMR experiments such as COSY and HSQC can be performed for complete structural assignment.
2. Mass Spectrometry (MS):
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Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile compounds like valeranone.[1]
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An apolar capillary column (e.g., HP-5) is commonly used for separation.
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The mass spectrometer is operated in electron ionization (EI) mode.
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The fragmentation pattern is analyzed to confirm the structure.
3. Infrared (IR) Spectroscopy:
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The IR spectrum of the purified compound is obtained using an FTIR spectrometer.
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The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent (e.g., CCl₄).
Conclusion
Valeranone stands out as a significant bioactive compound with potential therapeutic applications, particularly in the realm of central nervous system disorders. Its well-defined chemical structure and physicochemical properties provide a solid foundation for further investigation. The established biological activity, primarily through the modulation of the GABAergic system, offers a clear direction for drug development efforts. The experimental protocols outlined in this guide provide a framework for researchers to isolate, purify, and characterize valeranone, facilitating continued exploration of its pharmacological potential. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy and safety in clinical settings.
References
- 1. Buy Valeranone | 55528-90-0 | >98% [smolecule.com]
- 2. [Isolation and pharmacodynamic activity of the sesquiterpene valeranone from Nardostachys jatamansi DC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. valeranone, 55528-90-0 [thegoodscentscompany.com]
- 4. (-)-valeranone, 5090-54-0 [thegoodscentscompany.com]
- 5. ISOLATION OF VALERENIC ACID DERIVATIVES FROM VALERIAN ROOTS (Valeriana officinalis L.s.I) | Equity Journal of Science and Technology [bibliomed.org]
